molecular formula C7H10ClN5O B2972344 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide CAS No. 2411294-67-0

2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide

Cat. No. B2972344
CAS RN: 2411294-67-0
M. Wt: 215.64
InChI Key: DJDHGLWMSSEIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the tetrazole class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. In addition, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide is its versatility in scientific research. This compound has been found to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms of inflammation and cancer development. In addition, this compound has a low toxicity profile, making it safe for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the synthesis method for this compound is complex and time-consuming, which can limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide. One potential direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide is a promising compound for scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. While there are some limitations to using this compound in lab experiments, its versatility and low toxicity profile make it a useful tool for investigating the mechanisms of inflammation and cancer development. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of cyclopropylamine with sodium azide to form 1-cyclopropyltetrazole. The second step involves the reaction of 1-cyclopropyltetrazole with chloroacetyl chloride to form 2-chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of this compound is in the field of anti-inflammatory research. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide has also been found to exhibit anti-cancer activity. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a potential treatment for various types of cancer.

properties

IUPAC Name

2-chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c8-3-7(14)9-4-6-10-11-12-13(6)5-1-2-5/h5H,1-4H2,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDHGLWMSSEIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.